3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride
CAS No.: 1018446-64-4
Cat. No.: VC2805822
Molecular Formula: C12H17Cl2NO
Molecular Weight: 262.17 g/mol
* For research use only. Not for human or veterinary use.
![3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride - 1018446-64-4](/images/structure/VC2805822.png)
Specification
CAS No. | 1018446-64-4 |
---|---|
Molecular Formula | C12H17Cl2NO |
Molecular Weight | 262.17 g/mol |
IUPAC Name | 3-[(2-chlorophenoxy)methyl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C12H16ClNO.ClH/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H |
Standard InChI Key | VWFRFFCKFMXVEO-UHFFFAOYSA-N |
SMILES | C1CC(CNC1)COC2=CC=CC=C2Cl.Cl |
Canonical SMILES | C1CC(CNC1)COC2=CC=CC=C2Cl.Cl |
Introduction
Chemical Identity and Structure
3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride is a piperidine derivative featuring a 2-chlorophenoxy substituent connected via a methylene bridge. This compound has been documented in chemical databases and research collections with specific identifying information.
Basic Information
The compound is characterized by the following properties:
-
CAS Registry Number: 1018446-64-4
-
Molecular Formula: C₁₂H₁₇Cl₂NO
-
Molecular Weight: 262.17 g/mol
Structural Features
The molecular structure consists of:
-
A piperidine heterocyclic ring (six-membered with one nitrogen)
-
A chlorophenoxy group attached at the 3-position of the piperidine
-
A methylene (-CH₂-) linker connecting the piperidine to the phenoxy oxygen
-
A chlorine atom at the ortho position (2-position) of the phenyl ring
-
Hydrochloride salt formation at the piperidine nitrogen
This structure represents a common pharmacophore pattern found in various bioactive compounds, particularly those interacting with neurological receptors and enzymes.
Physical and Chemical Properties
The physical and chemical properties of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride determine its behavior in various experimental and biological systems.
Physical Properties
Based on structural analysis and comparison with similar compounds, the following properties can be inferred:
Property | Description |
---|---|
Physical State | White to off-white crystalline solid |
Solubility | Soluble in water, DMSO, and alcohols; limited solubility in non-polar solvents |
Melting Point | Estimated 180-200°C (as hydrochloride salt) |
Stability | Generally stable under standard laboratory conditions |
pH (1% solution) | Slightly acidic (estimated 4-5) |
Chemical Reactivity
The compound contains several reactive sites:
-
The piperidine nitrogen (when deprotonated) can function as a nucleophile
-
The chlorine substituent on the phenyl ring may participate in substitution reactions
-
The ether linkage connects the two major structural components and is relatively stable under physiological conditions
Synthesis and Preparation Methods
The synthesis of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride typically involves multiple steps, beginning with appropriate precursors.
Synthetic Routes
Based on methodologies used for similar compounds, potential synthetic pathways include:
Nucleophilic Substitution Approach
-
Start with 3-hydroxymethylpiperidine (or protected derivative)
-
Convert the hydroxyl group to a better leaving group (e.g., mesylate or tosylate)
-
React with 2-chlorophenol under basic conditions (e.g., K₂CO₃ in DMF)
-
Deprotect if necessary and convert to hydrochloride salt
Alkylation Approach
This approach parallels methods used for similar halogenated phenoxy compounds:
-
React 2-chlorophenol with an appropriate halomethyl derivative of piperidine
-
Optimize reaction conditions using polar aprotic solvents and bases
-
Isolate the free base and convert to hydrochloride salt using HCl in an appropriate solvent
Purification Techniques
Purification typically involves:
-
Recrystallization from appropriate solvent systems
-
Column chromatography using silica gel with optimized mobile phases
-
Formation of the hydrochloride salt for final purification and improved stability
Analytical Characterization
Various analytical methods are employed to confirm the structure and purity of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key signals (based on structural analysis):
-
¹H NMR: Aromatic protons (δ 6.8-7.5 ppm), methylene linker (δ 3.7-4.0 ppm), piperidine ring protons (δ 1.4-3.2 ppm)
-
¹³C NMR: Aromatic carbons (δ 115-155 ppm), methylene carbon (δ 65-75 ppm), piperidine carbons (δ 25-55 ppm)
Mass Spectrometry
-
Expected molecular ion peak [M+H]⁺ at m/z 226.1 (for the free base)
-
Characteristic fragmentation pattern including loss of chlorine (m/z 191.1)
Infrared Spectroscopy
Key functional group absorptions:
-
C-O-C stretching (1200-1250 cm⁻¹)
-
C-Cl stretching (700-800 cm⁻¹)
-
Piperidine N-H stretching (3300-3500 cm⁻¹)
Biological Activities and Pharmacological Properties
While specific data for 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride is limited, structural similarities to related compounds suggest potential biological activities.
Receptor Type | Potential Interaction | Structural Feature Contributing |
---|---|---|
Dopamine receptors | Potential antagonist or modulator | Piperidine moiety |
Serotonin receptors | Possible affinity due to aromatic and basic nitrogen | Chlorophenoxy and piperidine combination |
Adrenergic receptors | Potential binding through aromatic interactions | Chlorophenoxy moiety |
Structure-Activity Relationships
The following structural features may contribute to biological activity:
-
The piperidine nitrogen serves as a hydrogen bond acceptor when deprotonated
-
The chlorine atom at the 2-position of the phenyl ring increases lipophilicity and may provide halogen bonding interactions
-
The ether linkage provides rotational flexibility and hydrogen bond accepting capacity
Research Applications
3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride has potential applications in various research fields.
Medicinal Chemistry Applications
The compound may serve as:
-
A scaffold for developing receptor-specific ligands
-
An intermediate in the synthesis of more complex drug candidates
-
A pharmacological tool for studying structure-activity relationships
Chemical Biology Tools
Potential uses include:
-
Probe compounds for investigating biological pathways
-
Starting materials for fluorescent or radiolabeled derivatives for binding studies
-
Reference standards for analytical method development
Comparison with Structural Analogs
Comparing 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride with related compounds provides insight into the effect of structural modifications.
Halogen Substitution Effects
Table comparing properties of related halogenated analogs:
Compound | Halogen Atom | Molecular Weight (g/mol) | Potential Biological Differences |
---|---|---|---|
3-[(2-Chlorophenoxy)methyl]piperidine HCl | Chlorine | 262.17 | Moderate lipophilicity, balanced electronic effects |
3-[(2-Bromophenoxy)methyl]piperidine HCl | Bromine | 306.62* | Increased lipophilicity, stronger polarizability |
3-[(2-Iodophenoxy)methyl]piperidine HCl | Iodine | 353.62* | Highest lipophilicity, strongest polarizability |
3-[(Phenoxy)methyl]piperidine HCl | None | 227.73* | Reduced lipophilicity, baseline reference |
*Molecular weights estimated based on atomic weight differences
Structural Variations
Other structural modifications of the core scaffold include:
-
Positional isomers of the chlorine atom (2-, 3-, or 4-position)
-
Substitution at different positions of the piperidine ring
-
Variation of the linker length between the piperidine and phenoxy groups
These modifications allow for systematic exploration of structure-activity relationships in various biological systems.
Analytical Methods and Characterization Techniques
Chromatographic Analysis
High-performance liquid chromatography (HPLC) methods for analyzing 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride typically employ:
-
Reversed-phase C18 columns
-
Mobile phases consisting of acetonitrile/water gradients with buffer additives
-
UV detection at 220-280 nm wavelengths
-
Retention time validation against authenticated standards
Stability Studies
Understanding the stability profile is essential for proper handling and storage:
-
Thermal stability assessment under various temperature conditions
-
Solution stability in different solvent systems
-
Long-term storage stability monitoring
-
Stress testing under acidic, basic, oxidative, and photolytic conditions
Future Research Directions
Structural Optimization
Future research could focus on:
-
Exploring additional substituents on both the phenyl and piperidine rings
-
Investigating bioisosteric replacements for the chlorine atom
-
Modifying the linking group between the piperidine and phenoxy moieties
Advanced Biological Evaluation
More comprehensive biological assessment could include:
-
Receptor binding profiles across multiple receptor families
-
In vitro and in vivo efficacy in relevant disease models
-
Computational modeling to predict interactions with potential biological targets
-
Metabolism and pharmacokinetic studies to understand in vivo behavior
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume